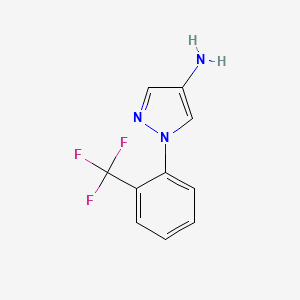
1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring with an amine group at the fourth position
Preparation Methods
The synthesis of 1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2-(trifluoromethyl)aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Cyclization: The resulting compound undergoes cyclization with hydrazine to form the pyrazole ring.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine can be compared with other trifluoromethyl-substituted compounds, such as:
- Trifluoromethane
- 1,1,1-trifluoroethane
- Hexafluoroacetone
These compounds share the trifluoromethyl group, which imparts similar properties such as increased stability and lipophilicity.
Biological Activity
1-(2-(Trifluoromethyl)phenyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anti-inflammatory, and anticancer activities, supported by recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₈F₃N₃, with a molecular weight of approximately 227.19 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. A collection of trifluoromethyl phenyl-derived pyrazoles demonstrated potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicated strong growth inhibition, with low toxicity observed in human cell cultures .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Toxicity (Human Cells) |
|---|---|---|---|
| 1 | Staphylococcus aureus | < 10 | Low |
| 2 | Enterococcus faecalis | < 15 | Low |
In vivo studies further confirmed the safety of these compounds at doses up to 50 mg/kg without significant organ toxicity .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been extensively studied. For instance, derivatives similar to this compound exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, specific derivatives showed over 60% inhibition compared to standard anti-inflammatory drugs like dexamethasone .
Table 2: Anti-inflammatory Activity
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference Drug |
|---|---|---|---|
| A | 76 | 86 | Dexamethasone |
| B | 61 | 75 | Dexamethasone |
Anticancer Activity
Molecular docking studies have suggested that this compound interacts with proteins involved in cancer progression. The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Studies
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of a series of pyrazole derivatives against Staphylococcus aureus. The results indicated that certain compounds had a bactericidal effect on stationary phase cells, suggesting their potential use in treating persistent infections .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory mechanisms of pyrazole derivatives. The study revealed that these compounds inhibited key inflammatory pathways, leading to reduced edema in carrageenan-induced rat paw models .
Properties
Molecular Formula |
C10H8F3N3 |
|---|---|
Molecular Weight |
227.19 g/mol |
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)8-3-1-2-4-9(8)16-6-7(14)5-15-16/h1-6H,14H2 |
InChI Key |
LHVKBFGLVNDDOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















